Stearamidoethyl diethylamine
Overview
Description
Stearamidoethyl diethylamine is a cationic surfactant primarily used as an emulsifier in various topical medications and cosmetics. It is an ingredient found in a variety of personal care products, such as shampoos and hair conditioners, where it serves as an emulsifier, anti-static agent, and hair conditioner . This compound is known for its ability to reduce electrostatic charges and improve the texture and manageability of hair.
Preparation Methods
Synthetic Routes and Reaction Conditions: Stearamidoethyl diethylamine is synthesized through the reaction of stearic acid with diethylamine. The process involves heating stearic acid with diethylamine under controlled conditions to form the desired amide. The reaction typically requires a catalyst to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where stearic acid and diethylamine are combined in the presence of a catalyst. The reaction mixture is heated to the required temperature, and the product is purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Stearamidoethyl diethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines.
Scientific Research Applications
Stearamidoethyl diethylamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of stearamidoethyl diethylamine involves its ability to interact with the lipid bilayers of cell membranes. As a cationic surfactant, it can disrupt the electrostatic interactions between lipid molecules, leading to changes in membrane permeability. This property is utilized in topical medications to enhance the penetration of active ingredients through the skin .
Comparison with Similar Compounds
Stearamidopropyl dimethylamine: Another cationic surfactant used in hair care products.
Cocamidopropyl betaine: A surfactant derived from coconut oil, commonly used in shampoos and body washes.
Behentrimonium chloride: A conditioning agent used in hair conditioners and creams.
Uniqueness: Stearamidoethyl diethylamine is unique due to its specific amide structure, which provides excellent emulsifying and conditioning properties. Its ability to reduce static charges and improve hair texture makes it a preferred ingredient in hair care formulations .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]octadecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26(5-2)6-3/h4-23H2,1-3H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBOOQDFOWZSDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68133-34-6 (phosphate) | |
Record name | Diethylaminoethyl stearamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016889148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9066128 | |
Record name | Octadecanamide, N-[2-(diethylamino)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16889-14-8 | |
Record name | Amidoamine S | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16889-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylaminoethyl stearamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016889148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stearamidoethyl diethylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126195 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Octadecanamide, N-[2-(diethylamino)ethyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecanamide, N-[2-(diethylamino)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-(diethylamino)ethyl]stearamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.189 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | STEARAMIDOETHYL DIETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25FFJ4209Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary concern surrounding the use of Stearamidoethyl diethylamine in topical formulations?
A: Research indicates that this compound, while effective as an emulsifier in medications and cosmetics, possesses a moderate sensitizing potential. Studies using the modified maximization test on guinea pigs revealed that 40% of the subjects were sensitized to a 1% concentration, classifying it as a "moderate sensitizer". [] This raises concerns about its potential to cause allergic contact dermatitis in humans, especially with repeated exposure. [, ]
Q2: Have there been reported cases of allergic reactions to this compound in humans?
A: Yes, there have been documented cases of allergic contact dermatitis attributed to this compound phosphate, a related compound. Four patients exhibited sensitivity to products containing the emulsifier, with three reacting to an over-the-counter lotion and one to a deodorant. [] Patch tests confirmed the link between the products and the allergic reactions, highlighting the need for awareness regarding this potential allergen. []
Q3: What makes identifying this compound as a potential allergen challenging?
A: Identifying this compound as the culprit in allergic contact dermatitis can be difficult due to several factors. Firstly, cationic surfactants, like this compound, are not commonly suspected as allergens, leading to potential underreporting. [] Secondly, pinpointing the specific ingredient responsible within a complex formulation requires meticulous testing with individual components, as demonstrated in the study where coded deletion and ingredient samples were necessary to confirm this compound phosphate as the allergen. []
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